![molecular formula C20H16FN5O2S B2941269 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 852373-93-4](/img/structure/B2941269.png)
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds structurally related to the one have shown promising anticancer effects. For instance, modifications to enhance the anticancer activity of PI3K inhibitors have been explored by replacing acetamide groups with alkylurea, leading to compounds with potent antiproliferative activities against human cancer cell lines and lower toxicity. This approach indicates a potential route for the development of effective anticancer agents with reduced side effects (Xiao-meng Wang et al., 2015). Similarly, the synthesis and evaluation of novel derivatives have been conducted to assess their antioxidant and anticancer activities, showing significant effects against glioblastoma and breast cancer cell lines, which underscores the therapeutic potential of these compounds (I. Tumosienė et al., 2020).
Antimicrobial and Antiviral Activities
Research has also been extended to the antimicrobial and antiviral potentials of such compounds. Studies include the synthesis of heterocycles incorporating a thiadiazole moiety, evaluated for their insecticidal activities against specific pests, indicating their potential use in pest control strategies (A. Fadda et al., 2017). Moreover, some compounds have been identified with promising antiviral activity against hepatitis-A virus, suggesting a potential for developing new antiviral agents (A. H. Shamroukh & Mohamed. A. Ali, 2008).
Anti-inflammatory and Analgesic Applications
The exploration of anti-inflammatory and analgesic properties is another area of interest. Synthesized compounds have been evaluated for their potential as novel analgesic/anti-inflammatory agents, showing significant activity with negligible gastrointestinal toxicity, which could lead to the development of safer anti-inflammatory medications (S. P. Aytaç et al., 2009).
Antioxidant Properties
Additionally, the antioxidant capabilities of similar compounds have been investigated. The synthesis of derivatives bearing certain moieties has resulted in compounds with significant antioxidant ability, which could be beneficial in the development of new antioxidant agents for various therapeutic applications (R. M. Shakir et al., 2017).
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-4-2-3-15(11-16)22-18(27)12-29-19-10-9-17-23-24-20(26(17)25-19)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAQJZDCUYPXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

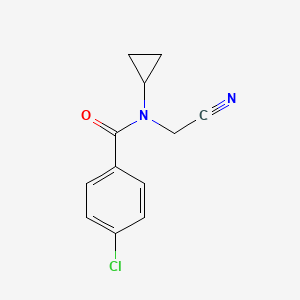
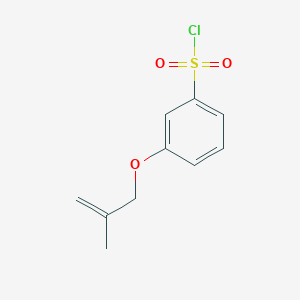
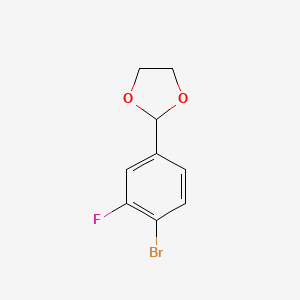
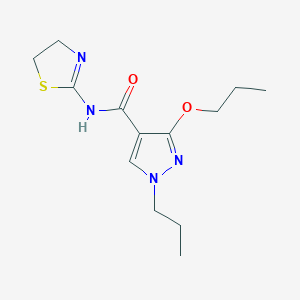
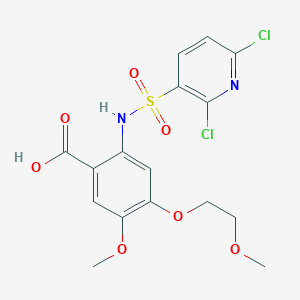
![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)
![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)
![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)
![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)
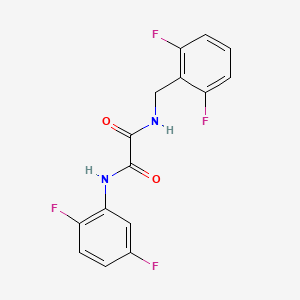
![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)
